1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide
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Overview
Description
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phenyl group, a benzimidazole ring substituted with a trifluoromethyl group, and a methanesulfonamide group. It is widely used in various fields of scientific research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)-1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization using solvents like toluene to obtain a high-purity crystalline form .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The benzimidazole ring provides stability and facilitates binding to biological targets, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethanesulfonyl groups instead of one.
N,N-bis(trifluoromethylsulfonyl)aniline: Another related compound with similar reactivity but different applications.
Uniqueness
1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is unique due to its combination of a benzimidazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H12F3N3O2S |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)14-19-12-7-6-11(8-13(12)20-14)21-24(22,23)9-10-4-2-1-3-5-10/h1-8,21H,9H2,(H,19,20) |
InChI Key |
AFJMPPHRLYPGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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